Bienvenue dans la boutique en ligne BenchChem!

1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

MCL-1 inhibitor Tetrahydroquinoline Regiochemistry

1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (Boc-THQ-6-COOH; CAS 1097161-04-0) is a synthetic heterocyclic building block belonging to the tetrahydroquinoline class, with the molecular formula C15H19NO4 and a molecular weight of 277.31 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group installed at the N-1 position of the partially saturated quinoline ring and a free carboxylic acid functional group at the C-6 position.

Molecular Formula C15H19NO4
Molecular Weight 277.32
CAS No. 1097161-04-0
Cat. No. B2365191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
CAS1097161-04-0
Molecular FormulaC15H19NO4
Molecular Weight277.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C(=O)O
InChIInChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-4-5-10-9-11(13(17)18)6-7-12(10)16/h6-7,9H,4-5,8H2,1-3H3,(H,17,18)
InChIKeyYBISVVITSMSIIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS 1097161-04-0): A Strategic N-Boc-Protected Intermediate for Tetrahydroquinoline-Based Drug Discovery


1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (Boc-THQ-6-COOH; CAS 1097161-04-0) is a synthetic heterocyclic building block belonging to the tetrahydroquinoline class, with the molecular formula C15H19NO4 and a molecular weight of 277.31 g/mol [1]. This compound features a tert-butoxycarbonyl (Boc) protecting group installed at the N-1 position of the partially saturated quinoline ring and a free carboxylic acid functional group at the C-6 position [1]. The combination of an acid-labile amine protecting group and a carboxylate handle renders it a versatile intermediate in multi-step organic syntheses, particularly in medicinal chemistry programs targeting the MCL-1 oncoprotein, where 1,2,3,4-tetrahydroquinoline-6-carboxylic acid-based scaffolds have demonstrated validated inhibitory activity [2]. The compound is commercially available from multiple suppliers, typically at purities of 96% or higher .

Why 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid Cannot Be Indiscriminately Substituted with Other N-Boc-Tetrahydroquinoline Carboxylic Acid Isomers


For procurement in drug discovery, simply selecting any N-Boc-protected tetrahydroquinoline carboxylic acid is insufficient because the regioposition of the carboxyl group dictates the compound's downstream synthetic utility and biological target engagement. Literature evidence demonstrates that the 6-carboxy isomer is a critical precursor to a specific chemotype of MCL-1 inhibitors; the 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid scaffold has been validated as an MCL-1 inhibitor framework, with structure-activity relationship (SAR) studies showing that modifications at the 1-position can elicit greater than 73-fold enhancements in inhibitory potency [1]. In contrast, the 2-carboxy isomer is primarily employed in peptide synthesis as a β-turn mimetic scaffold, and the 3-carboxy isomer has been developed as a separate MCL-1 inhibitor chemotype with a distinct binding mode and a reported Ki of 120 nM for the most potent analog [2]. These functional divergences mean that positional isomers are not interchangeable, and selecting the correct regioisomer is essential for maintaining fidelity to reported synthetic routes and biological activity profiles.

Quantitative Differentiation Evidence for 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid Compared to Its Closest Analogs


Regiochemical Specificity: The 6-Carboxy Position Is Validated for a Unique MCL-1 Inhibitor Chemotype, Unavailable from the 2- or 3-Carboxy Isomers

The target compound serves as the direct synthetic precursor to 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids, a chemotype discovered by Chen et al. (2022) that inhibits the MCL-1 oncoprotein. In this series, transforming a phenylsulfonyl group into a 4-chloro-3,5-dimethylphenoxy)phenyl)sulfonyl moiety at the N-1 position (post-Boc deprotection) elicited more than a 73-fold enhancement in MCL-1 inhibition [1]. The 2-carboxy isomer (CAS 123811-87-0) is instead utilized for creating β-turn mimetics in peptide synthesis and has no reported MCL-1 activity . The 3-carboxy-substituted tetrahydroquinoline series (developed by Drennen et al.) is a distinct chemotype where the most potent compound inhibited MCL-1 with a Ki of 120 nM; however, this scaffold places the carboxyl group at a different vector, leading to different binding interactions within the BH3-binding groove [2]. Therefore, the 6-carboxy regioisomer is irreplaceable for research programs following the validated Fletcher/Chen MCL-1 inhibitor synthetic route.

MCL-1 inhibitor Tetrahydroquinoline Regiochemistry Oncology

N-Protecting Group Strategy: Boc Versus Cbz Orthogonality for Multi-Step Synthetic Planning

The target compound employs a tert-butoxycarbonyl (Boc) protecting group, which is cleavable under acidic conditions (e.g., TFA in DCM or HCl in dioxane). The direct Cbz-protected analog, 1-(benzyloxy)carbonyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS 1344102-16-4), features a benzyloxycarbonyl group removable by hydrogenolysis (H2, Pd/C) [1]. The Boc group is orthogonal to the Cbz group, meaning that in synthetic sequences where both N-protection and O-protection or differential N-protection are required, the Boc-protected 6-COOH building block can be selectively deprotected in the presence of Cbz-protected intermediates. Furthermore, Boc deprotection conditions (acidic) are compatible with many common transformations that would be incompatible with hydrogenolysis (e.g., reactions involving alkenes, alkynes, or sulfur-containing groups). This orthogonality makes Boc-THQ-6-COOH the preferred choice for solid-phase peptide synthesis and combinatorial library construction using acid-labile resins, such as the Marshall linker [2].

Protecting group Boc Cbz Orthogonal synthesis

Physicochemical Property Profile Versus the Free Amine Hydrochloride Salt Form

The target compound (Boc-THQ-6-COOH) has a computed XLogP3 of 2.6 and a topological polar surface area (TPSA) of 66.8 Ų, as reported in PubChem [1]. In comparison, the free amine hydrochloride salt, 1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride (CAS 1251923-10-0), has a molecular weight of 213.66 g/mol and is significantly more polar due to the presence of the charged ammonium group, with an expected lower logP (predicted ~1.0-1.5) . The increased lipophilicity of the Boc-protected form enhances solubility in organic solvents (e.g., DCM, THF, EtOAc), facilitating its use in solution-phase amide coupling, esterification, and other common medicinal chemistry transformations. This difference in physical properties directly impacts the compound's processability in parallel synthesis and high-throughput experimentation workflows. The computed density of the target compound is 1.2±0.1 g/cm³, with a boiling point of 437.7±44.0 °C at 760 mmHg .

Lipophilicity Building block Solubility Drug design

Cross-Isomer Comparison of Computed Physicochemical Parameters Reveals Highly Similar Drug-Likeness Profiles for the 6-COOH, 2-COOH, and 7-COOH Isomers

A comparative analysis of computed properties from PubChem reveals that the three available N-Boc-tetrahydroquinoline carboxylic acid positional isomers (2-COOH, CAS 123811-87-0; 6-COOH, CAS 1097161-04-0; 7-COOH, CAS 928772-51-4) share identical molecular weights (277.31 g/mol), TPSA values (66.8 Ų), hydrogen bond donor counts (1), and hydrogen bond acceptor counts (4) [1][2][3]. The XLogP3 values are also nearly identical: 2.7 for the 2-COOH isomer, 2.6 for both the 6-COOH and 7-COOH isomers [1][2][3]. This near-identity in physicochemical properties means that the basis for selection among these isomers cannot rest on drug-likeness parameters alone. Instead, differentiation is driven by the distinct synthetic applications and biological activities of the downstream derivatives, as established in the primary literature. The similarity in computed properties also indicates that all three isomers would exhibit comparable permeability and solubility characteristics if evaluated in parallel artificial membrane permeability assays (PAMPA) or shake-flask solubility experiments, placing the burden of proof for procurement entirely on the intended biological or synthetic application.

Drug-likeness Physicochemical properties Isomer comparison Medicinal chemistry

Consistent GHS Hazard Classification Profile Across N-Boc-Tetrahydroquinoline Carboxylic Acid Isomers

The GHS hazard classification for 1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, as reported in PubChem from ECHA C&L notifications, includes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with the signal word 'Warning' [1]. This profile is consistent with the GHS classification of the 2-COOH isomer (CAS 123811-87-0), which also carries H315, H319, and H335 hazard statements [2]. The consistency in hazard profiles across positional isomers implies that safety and handling considerations do not provide a differentiating factor for procurement. However, the availability of a standardized, documented hazard profile for the target compound ensures compliance with institutional Environmental Health and Safety (EHS) requirements for chemical inventory management and risk assessment, which is particularly important for core facilities and CROs managing large compound collections.

Safety GHS Handling Procurement

High-Impact Research and Industrial Application Scenarios for 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid


MCL-1 Inhibitor Medicinal Chemistry Campaigns

Boc-THQ-6-COOH is the essential starting material for synthesizing 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid MCL-1 inhibitors. The synthetic route involves Boc deprotection under acidic conditions, followed by sulfonylation at the liberated N-1 position. SAR studies on the resulting sulfonamide series have demonstrated that modifications at the N-1 sulfonyl moiety can achieve >73-fold enhancements in MCL-1 inhibitory activity [1]. This compound enables the rapid generation of compound libraries for hit-to-lead optimization in oncology programs targeting MCL-1-dependent cancers.

Orthogonal Solid-Phase and Solution-Phase Library Synthesis

The Boc group on the target compound provides acid-labile protection that is fully orthogonal to Cbz (hydrogenolysis-labile) and Fmoc (base-labile) protecting groups. This orthogonality is critical for solid-phase peptide synthesis (SPPS) and combinatorial chemistry workflows where selective deprotection steps are required [2]. The carboxylic acid at C-6 serves as a resin attachment point or a diversification handle for amide coupling reactions, making this building block suitable for DNA-encoded library (DEL) synthesis and parallel medicinal chemistry.

PROTAC and Targeted Protein Degradation Platform Development

The tetrahydroquinoline-6-carboxylic acid scaffold has been explored as a ligand for E3 ligase recruitment in proteolysis-targeting chimera (PROTAC) design. The Boc-protected form allows for selective deprotection and subsequent conjugation to linker moieties without interference from the carboxylic acid functional group [3]. The scaffold's ability to engage the BH3-binding groove of anti-apoptotic proteins (MCL-1, BCL-xL) makes it a candidate for developing heterobifunctional degraders targeting these oncogenic drivers [4].

Physicochemical Reference Standard for Isomer Comparison Studies

Given the near-identical computed physicochemical properties (XLogP3, TPSA, MW) across the 2-COOH, 6-COOH, and 7-COOH isomers, the target compound serves as a valuable reference standard for experimental studies that aim to decouple regioposition effects from bulk physicochemical properties in cellular permeability, solubility, and protein binding assays [5]. Such studies are essential for building predictive models of regioisomer behavior in drug discovery.

Quote Request

Request a Quote for 1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.